3-Chlorobenzoyl isocyanate CAS number 2909-38-8 properties
3-Chlorobenzoyl isocyanate CAS number 2909-38-8 properties
An In-depth Technical Guide to 3-Chlorophenyl Isocyanate (CAS 2909-38-8)
A Note on Chemical Identity: It is important to clarify that the CAS number 2909-38-8 is assigned to 3-Chlorophenyl isocyanate (also known as m-Chlorophenyl isocyanate). This guide will focus on the properties, applications, and handling of this specific molecule.
Introduction and Core Characteristics
3-Chlorophenyl isocyanate is a highly reactive aromatic isocyanate that serves as a pivotal intermediate in organic synthesis. Its utility stems from the electrophilic nature of the isocyanate (-N=C=O) functional group, which readily reacts with a wide range of nucleophiles. This reactivity profile makes it an essential building block for constructing complex molecules in the pharmaceutical, agrochemical, and material science sectors.[1][2] The presence of a chlorine atom on the phenyl ring also modulates the electronic properties of the molecule and provides an additional site for potential downstream functionalization, although the isocyanate group is by far the more reactive handle. This guide provides an in-depth overview for researchers and drug development professionals on the effective and safe use of this versatile reagent.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-Chlorophenyl isocyanate are summarized below. Understanding these parameters is crucial for designing experiments, particularly for purification steps like distillation and for ensuring accurate stoichiometric calculations.
| Property | Value | Source(s) |
| CAS Number | 2909-38-8 | [3] |
| Molecular Formula | C₇H₄ClNO | [3] |
| Molecular Weight | 153.57 g/mol | |
| Appearance | Clear colourless to slightly yellow liquid | [1] |
| Density | 1.26 g/mL at 25 °C | [4] |
| Melting Point | -4 °C | [3] |
| Boiling Point | 113-114 °C at 43 mmHg (57.3 mbar) | [4] |
| Refractive Index (n²⁰/D) | 1.559 | [1][4] |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
| SMILES String | Clc1cccc(c1)N=C=O | [4] |
| InChI Key | HHIRBXHEYVDUAM-UHFFFAOYSA-N | [3] |
While detailed, publicly available spectra for this specific compound are limited, the expected spectroscopic signatures can be inferred from its structure.
-
¹H NMR: A complex multiplet pattern in the aromatic region (approx. δ 7.0-7.5 ppm).
-
¹³C NMR: Signals corresponding to the aromatic carbons, with the isocyanate carbon appearing significantly downfield (approx. δ 120-135 ppm), and the carbon attached to the chlorine showing a characteristic shift.
-
IR Spectroscopy: A very strong, characteristic absorption band for the isocyanate (-N=C=O) group typically appears around 2250-2275 cm⁻¹. Additional bands will be present for C-Cl stretching and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 153, with a characteristic M+2 isotope peak for chlorine at m/z 155 (approximately one-third the intensity of the M⁺ peak).
Reactivity and Mechanistic Insights
The chemistry of 3-Chlorophenyl isocyanate is dominated by the reactivity of the isocyanate group. This functional group acts as a potent electrophile, undergoing nucleophilic addition across the C=N bond.
Caption: Chemical structure of 3-Chlorophenyl isocyanate.
Key Reactions:
-
With Alcohols (Carbamate Formation): Alcohols react to form N-aryl carbamates. This reaction is fundamental in polyurethane chemistry and for creating protecting groups or bioactive carbamate linkages in drug molecules.[5]
-
With Amines (Urea Formation): Primary and secondary amines react rapidly to form substituted ureas. This is one of the most common applications in medicinal chemistry for synthesizing kinase inhibitors and other targeted therapeutics.[6]
-
With Water (Hydrolysis): Isocyanates are highly sensitive to moisture. They react with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (3-chloroaniline) and carbon dioxide gas.[5][7] This is a critical consideration for storage and handling, as the CO₂ evolution can cause pressure buildup in sealed containers. The resulting amine can also react with remaining isocyanate to form a disubstituted urea as a byproduct.
The causality behind these reactions lies in the electron-deficient carbon atom of the isocyanate group, which is highly susceptible to attack by electron-rich nucleophiles. The reaction is often exothermic and can be catalyzed by acids or bases.[5]
Caption: Primary reaction pathways for 3-Chlorophenyl isocyanate.
Synthesis and Manufacturing Considerations
While several methods exist for synthesizing isocyanates, a common industrial approach involves the phosgenation of the corresponding primary amine (3-chloroaniline). However, due to the extreme toxicity of phosgene, alternative non-phosgene routes are often preferred in laboratory and modern manufacturing settings.
One such method is a modified Curtius rearrangement, starting from the corresponding carboxylic acid (3-chlorobenzoic acid). A general patent for a related class of compounds describes the reaction of a substituted benzoyl chloride with a cyanate salt in the presence of a Lewis acid catalyst.[8]
Plausible Laboratory Synthesis Route (Non-Phosgene):
-
Acyl Chloride Formation: 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acyl Azide Formation: The resulting 3-chlorobenzoyl chloride is reacted with an azide salt, such as sodium azide (NaN₃), to form 3-chlorobenzoyl azide.
-
Curtius Rearrangement: The acyl azide is carefully heated. It undergoes rearrangement, losing N₂ gas to form the isocyanate. This step must be conducted with extreme caution due to the thermal instability and potential explosive nature of acyl azides.
Applications in Research and Drug Development
3-Chlorophenyl isocyanate is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block.
-
Agrochemicals: It is a known intermediate in the synthesis of herbicides, such as monuron.[1]
-
Medicinal Chemistry: Its primary role is in the synthesis of N-aryl ureas and carbamates. Many kinase inhibitors developed for oncology contain the N-aryl urea scaffold, which is readily accessible through the reaction of an appropriate amine with an aryl isocyanate like 3-Chlorophenyl isocyanate.[6]
-
Pharmacological Research: It was used in the specific preparation of cis-4-[N-(3-chlorophenyl)carbamoloxyl]-2-butenyl-trimethylammonium iodide, a stereochemical analog of a muscarinic, ganglionic stimulant, highlighting its utility in creating specific pharmacophores for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage Protocols
3-Chlorophenyl isocyanate is a hazardous chemical that requires strict safety protocols. It is classified as acutely toxic if inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile, check manufacturer's breakthrough time) and wear protective clothing to prevent skin exposure.[10]
-
Respiratory Protection: All handling should be done in a certified chemical fume hood.[10] If there is a risk of inhalation, a full-face respirator with a combination filter for organic vapors and particulates (e.g., type ABEK) is required.
Storage Conditions:
-
Temperature: Store in a cool, well-ventilated place, typically refrigerated at 2-8 °C.[10][11]
-
Atmosphere: Store under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[11]
-
Container: Keep containers tightly closed.
-
Incompatibilities: Keep away from water, acids, bases, alcohols, amines, and strong oxidizing agents.[9]
Caption: Workflow for the safe laboratory handling of isocyanates.
Experimental Protocol: Synthesis of a Substituted Urea
This protocol describes a general, self-validating method for reacting 3-Chlorophenyl isocyanate with a primary amine.
-
System Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) in a flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C in an ice bath. Causality: Anhydrous conditions prevent hydrolysis of the isocyanate. Cooling controls the exothermic reaction.
-
Reagent Addition: Add 3-Chlorophenyl isocyanate (1.0 eq) to the dropping funnel via syringe. Add the isocyanate dropwise to the stirred amine solution over 15-30 minutes. Causality: Slow addition prevents a rapid temperature increase and potential side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the complete consumption of the limiting reagent. Self-Validation: TLC provides a direct measure of reaction completion, ensuring the process is not stopped prematurely or run unnecessarily long.
-
Product Isolation: If the urea product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Waste Quenching: Any residual isocyanate in the reaction vessel or on equipment should be quenched by rinsing with isopropanol before cleaning with water.
References
-
MP Biomedicals. (2019). 3-Chlorophenyl Isocyanate Safety Data Sheet. Retrieved February 11, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 3-Chlorophenyl isocyanate. Retrieved February 11, 2026, from [Link]
- Google Patents. (2020). Synthesis method of substituted benzoyl isocyanate.
-
Covestro. (2012). Safety Data Sheet. Retrieved February 11, 2026, from [Link]
-
Finetech Industry. (n.d.). 3-Chlorophenyl isocyanate. Retrieved February 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved February 11, 2026, from [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Retrieved February 11, 2026, from [Link]
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